molecular formula C6H15ClN2O2 B1395393 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride CAS No. 1219964-02-9

2-Amino-N-(3-methoxypropyl)acetamide hydrochloride

Cat. No. B1395393
M. Wt: 182.65 g/mol
InChI Key: DXPJXTJDJWQYKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride can be represented by the SMILES string O=C(CNCC)NCCCOC and the InChI string 1S/C8H18N2O2/c1-3-9-7-8(11)10-5-4-6-12-2/h9H,3-7H2,1-2H3,(H,10,11) . The molecular weight of the compound is 174.24 .


Physical And Chemical Properties Analysis

2-Amino-N-(3-methoxypropyl)acetamide hydrochloride is a solid substance . Its empirical formula is C8H18N2O2 and it has a molecular weight of 174.24 .

Scientific Research Applications

If you have more specific information about the context in which this compound is being used, I might be able to provide a more detailed analysis. Alternatively, you might want to reach out to technical service teams or scientists who have experience in the field of interest . They could potentially provide more detailed and specific information about the applications of this compound. Please remember to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-10-4-2-3-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPJXTJDJWQYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-methoxypropyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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